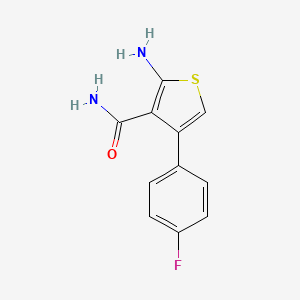

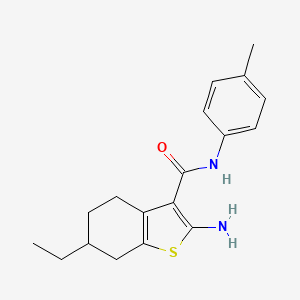

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” is a chemical compound . It has a molecular weight of 236.27 . The compound is also known as 3-amino-5-(4-fluorophenyl)-2-thiophenecarboxamide .

Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” includes a five-membered thiophene ring, an amide group, and a fluorophenyl group .Chemical Reactions Analysis

Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The compound “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” has a boiling point of 220-221 . It is a solid at room temperature .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, focusing on several unique applications:

Treatment of Type 2 Diabetes Mellitus

This compound can be used to prepare Canagliflozin , which acts as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. This is significant in the treatment of type 2 diabetes mellitus by controlling high blood sugar .

Antitumor Activity

There is research indicating that derivatives of this compound may have antitumor properties. Although specific studies on 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide were not found, thiophene derivatives are often explored for their potential in cancer treatment .

Synthetic Chemistry Research

The compound is available for scientific research and can be used in various synthetic chemistry applications. It serves as a building block for creating new chemical entities with potential therapeutic effects .

Biological Activity Studies

Thiophene-based analogs, like this compound, are of interest due to their potential class of biologically active compounds. They are crucial for medicinal chemists to develop advanced compounds with diverse biological effects .

Advanced Compound Synthesis

The compound can be involved in complex synthesis processes such as [3+2] cycloaddition reactions, which are fundamental in creating advanced materials and drugs .

ChemicalBook Springer - Antitumor Activity Sigma-Aldrich Springer - Synthesis of Thiophene Derivatives

Safety and Hazards

Orientations Futures

Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring these biological effects further and developing new synthesis methods for these compounds.

Mécanisme D'action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

It can be inferred from the properties of similar thiophene derivatives that the compound likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to the observed biological effects .

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these alterations would depend on the specific pathways involved .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

Based on the known biological activities of similar thiophene derivatives, it can be inferred that the compound likely has a range of effects at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of chemical compounds .

Propriétés

IUPAC Name |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDMDDYIUDQML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588588 |

Source

|

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

CAS RN |

61019-24-7 |

Source

|

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)